molecular formula C11H12BrFO3 B15331837 Ethyl 3-(3-Bromo-2-fluorophenyl)-3-hydroxypropanoate

Ethyl 3-(3-Bromo-2-fluorophenyl)-3-hydroxypropanoate

Cat. No.: B15331837
M. Wt: 291.11 g/mol
InChI Key: IRRFRJOGQFZSAV-UHFFFAOYSA-N
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Description

Ethyl 3-(3-Bromo-2-fluorophenyl)-3-hydroxypropanoate: is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-Bromo-2-fluorophenyl)-3-hydroxypropanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-(3-Bromo-2-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(3-Bromo-2-fluorophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: 3-(3-Bromo-2-fluorophenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(3-Bromo-2-fluorophenyl)-3-hydroxypropanol.

    Substitution: Ethyl 3-(3-Azido-2-fluorophenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(3-Bromo-2-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-Bromo-2-fluorophenyl)-3-hydroxypropanoate involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromo and fluorine substituents enhances its binding affinity to specific active sites, thereby modulating the activity of the target molecules. This modulation can result in the inhibition or activation of biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

  • Ethyl 3-(3-Chloro-2-fluorophenyl)-3-hydroxypropanoate
  • Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoate
  • Ethyl 3-(3-Iodo-2-fluorophenyl)-3-hydroxypropanoate

Comparison: Ethyl 3-(3-Bromo-2-fluorophenyl)-3-hydroxypropanoate is unique due to the specific combination of bromo and fluorine substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C11H12BrFO3

Molecular Weight

291.11 g/mol

IUPAC Name

ethyl 3-(3-bromo-2-fluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12BrFO3/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5,9,14H,2,6H2,1H3

InChI Key

IRRFRJOGQFZSAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C(=CC=C1)Br)F)O

Origin of Product

United States

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